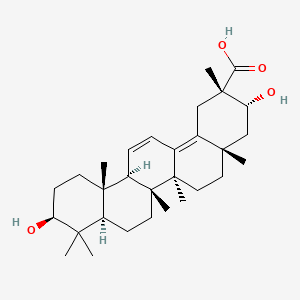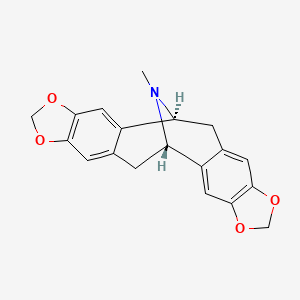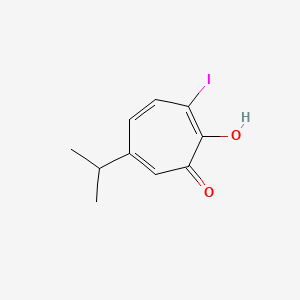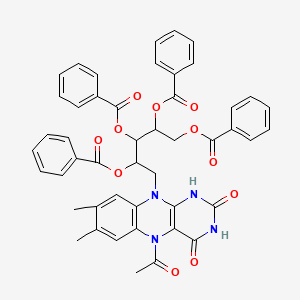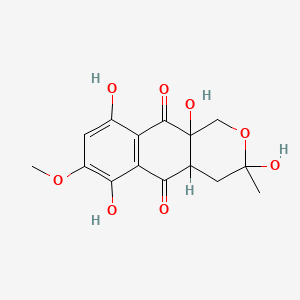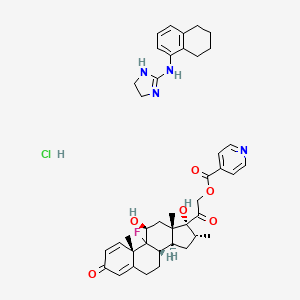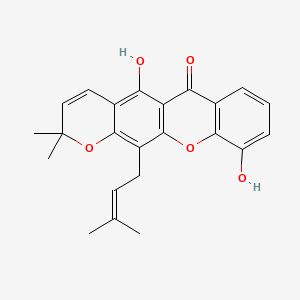
Trapezifolixanthone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trapezifolixanthone is a natural product found in Calophyllum calaba, Garcinia tetralata, and other organisms with data available.
Aplicaciones Científicas De Investigación
Phytochemical Investigations
Trapezifolixanthone has been isolated from various plant species, contributing significantly to the field of phytochemistry. For instance, it was identified in the stem bark of Calophyllum canum along with other xanthones and compounds, enriching the understanding of the phytochemical composition of this species (Taher et al., 2020). Similar studies were conducted on Garcinia mangostana, Mesua hexapetala, and Calophyllum soulattri, leading to the discovery of trapezifolixanthone and other xanthones, which are crucial for understanding the chemical diversity and potential of these plants (Suksamrarn et al., 2002); (Karunakaran et al., 2016); (Tanjung et al., 2018).
Cytotoxicity and Anti-Cancer Potential
Research has demonstrated the potential of trapezifolixanthone in cancer research. Studies revealed its weak cytotoxic activities against various cell lines, suggesting a possible role in developing anti-cancer therapies (Taher et al., 2020). Further investigation into the cytotoxic activities of xanthones from Calophyllum species, including trapezifolixanthone, highlighted their potential as anti-proliferative agents (Mah et al., 2015).
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of trapezifolixanthone. Research on Calophyllum canum indicated that some xanthones, including trapezifolixanthone, showed significant neuroprotective activity, which could have implications for neurological diseases or injuries (Lizazman et al., 2022).
Propiedades
Número CAS |
50816-23-4 |
|---|---|
Nombre del producto |
Trapezifolixanthone |
Fórmula molecular |
C23H22O5 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
5,10-dihydroxy-2,2-dimethyl-12-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one |
InChI |
InChI=1S/C23H22O5/c1-12(2)8-9-15-20-14(10-11-23(3,4)28-20)19(26)17-18(25)13-6-5-7-16(24)21(13)27-22(15)17/h5-8,10-11,24,26H,9H2,1-4H3 |
Clave InChI |
YWHROXVOOAEFOY-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)C=CC=C4O)O)C=CC(O2)(C)C)C |
SMILES canónico |
CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)C=CC=C4O)O)C=CC(O2)(C)C)C |
Otros números CAS |
50816-23-4 |
Sinónimos |
trapezifoli-xanthone trapezifolixanthone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



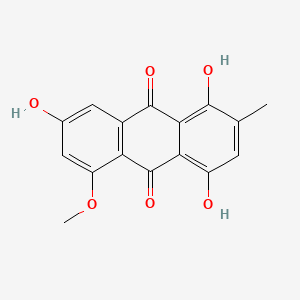
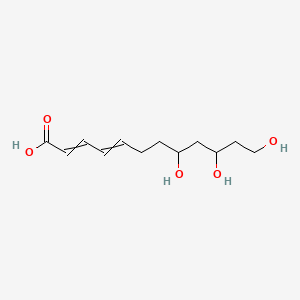
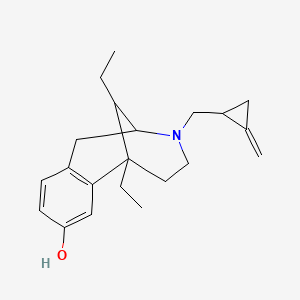
![(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1203528.png)
![[(3S,8S,9S,10R,11S,13S,14S,17R)-17-acetyl-17-acetyloxy-6,11-dichloro-13-methyl-2,3,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1203529.png)
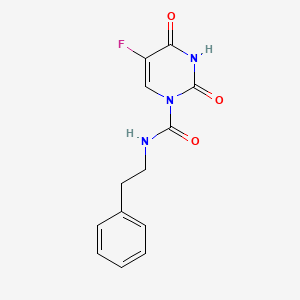
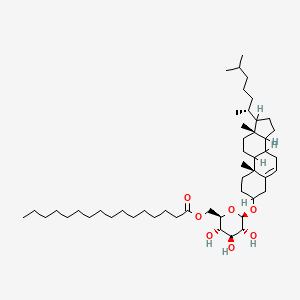
![Phenanthro[9,10-e]acephenanthrylene](/img/structure/B1203535.png)
